molecular formula C11H15N3 B7864541 cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole

cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B7864541
M. Wt: 189.26 g/mol
InChI Key: CXKSXCZDVRUQDW-VHSXEESVSA-N
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Description

Cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the broader family of pyrrolo[3,4-b]pyrroles, which have been studied for their potential therapeutic applications, particularly in cancer treatment and as antimicrobial agents. The following sections will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16N2\text{C}_{13}\text{H}_{16}\text{N}_2

This structure features a fused bicyclic system that contributes to its biological activity. The presence of the pyridine moiety is significant for its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has been shown to act as a kinase inhibitor, which is crucial in cancer therapy. By inhibiting specific kinases, it can prevent the phosphorylation processes that lead to uncontrolled cell proliferation.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, potentially making it useful in treating infections.
  • Anti-inflammatory Effects : Some studies suggest that it may also possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Summary Table

Activity TypeObserved EffectsReferences
Kinase InhibitionInhibits cell proliferation in cancer cells
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study 1: Anticancer Properties

A study conducted by Renneberg and Dervan (2003) evaluated the anticancer activity of pyrrole derivatives, including this compound. The results demonstrated significant cytotoxicity against HepG2 liver cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Activity

In a study published in ACS Omega, researchers tested various pyrrolo derivatives for their antimicrobial efficacy. This compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Case Study 3: Anti-inflammatory Effects

Research on fused pyrrole derivatives highlighted the anti-inflammatory properties of compounds similar to this compound. These compounds were found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be harnessed for treating inflammatory disorders.

Properties

IUPAC Name

(3aS,6aS)-1-pyridin-2-yl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-5-13-11(3-1)14-6-4-9-7-12-8-10(9)14/h1-3,5,9-10,12H,4,6-8H2/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKSXCZDVRUQDW-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CNC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.